(2Z,5Z)-2-[(4-bromophenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one
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Overview
Description
(2Z,5Z)-2-[(4-bromophenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a bromophenyl group, and a prop-2-en-1-yloxybenzylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-2-[(4-bromophenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 4-bromobenzaldehyde with 4-(prop-2-en-1-yloxy)benzaldehyde in the presence of a suitable base to form the intermediate Schiff base. This intermediate is then cyclized with thiourea under acidic conditions to yield the final thiazolidinone product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z,5Z)-2-[(4-bromophenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar solvents.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the reduced thiazolidinone derivative.
Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential as an anti-inflammatory and anticancer agent.
Industry: Potential use in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of (2Z,5Z)-2-[(4-bromophenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: A class of compounds with similar thiazolidinone rings, used as antidiabetic agents.
Benzothiazoles: Compounds with a benzothiazole ring, known for their antimicrobial properties.
Thiazoles: Compounds with a thiazole ring, used in various pharmaceutical applications.
Uniqueness
(2Z,5Z)-2-[(4-bromophenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromophenyl and prop-2-en-1-yloxybenzylidene moieties contribute to its potential as a versatile compound in scientific research.
Properties
Molecular Formula |
C19H15BrN2O2S |
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Molecular Weight |
415.3 g/mol |
IUPAC Name |
(5Z)-2-(4-bromophenyl)imino-5-[(4-prop-2-enoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H15BrN2O2S/c1-2-11-24-16-9-3-13(4-10-16)12-17-18(23)22-19(25-17)21-15-7-5-14(20)6-8-15/h2-10,12H,1,11H2,(H,21,22,23)/b17-12- |
InChI Key |
JBBFCNOHQWBMEK-ATVHPVEESA-N |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Br)S2 |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)Br)S2 |
Origin of Product |
United States |
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